molecular formula C14H18Cl2N2O B1678930 Benzamide, N-(3R)-1-azabicyclo(2.2.2)oct-3-yl-4-chloro-, hydrochloride (1:1) CAS No. 123464-89-1

Benzamide, N-(3R)-1-azabicyclo(2.2.2)oct-3-yl-4-chloro-, hydrochloride (1:1)

Cat. No. B1678930
M. Wt: 301.2 g/mol
InChI Key: HSEQUIRZHDYOIX-ZOWNYOTGSA-N
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Description

“Benzamide, N-(3R)-1-azabicyclo(2.2.2)oct-3-yl-4-chloro-, hydrochloride (1:1)” is a chemical compound that has been studied for its potential use as a protease inhibitor . It has been specifically designed to inhibit the papain-like protease (PL pro) of the severe acute respiratory syndrome (SARS)-causing coronavirus (CoV), and has shown effectiveness against the homologous PL pro of SARS-CoV-2 .


Synthesis Analysis

The synthesis of a related compound, N-(Diphenylmethyl)-2-methylbenzamide, involves the reaction of 1,1-diphenylmethanamine, TEA, and 2-methylbenzoyl chloride in dichloromethane . The reaction is monitored by TLC, and upon completion, the mixture is washed .


Molecular Structure Analysis

This compound is known to bind into the S3 and S4 pockets of the SARS-CoV PL pro . This binding is noncovalent and active-site directed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,1-diphenylmethanamine, TEA, and 2-methylbenzoyl chloride in dichloromethane .

Scientific Research Applications

Alpha7 Nicotinic Acetylcholine Receptor Agonism

Discovery and Potential in Cognitive Deficit Treatment : A novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, identified as PHA-543,613, has shown potential for the treatment of cognitive deficits in schizophrenia. This compound demonstrates potent and selective α7 nAChR agonism with excellent in vitro profiles, rapid brain penetration, high oral bioavailability in rats, and in vivo efficacy in models assessing cognitive performance and auditory sensory gating (Wishka et al., 2006).

Selective α7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Disorders : TC-5619, another selective agonist of the α7 neuronal nicotinic acetylcholine receptor, has been identified as a promising candidate for treating cognitive impairment associated with neurological disorders. It exhibits significant selectivity for the α7 receptor over other subtypes and has shown positive effects in animal models of schizophrenia, as well as being well tolerated in a phase II clinical trial (Mazurov et al., 2012).

Imaging Agent Development for α7 nAChR

Radiolabeled α7 nAChR Ligands for Imaging : Research on developing radiolabeled ligands selective for the α7 nicotinic acetylcholine receptor (nAChR) aims to create imaging agents for PET and SPECT. These studies have synthesized compounds with moderate to high affinity for α7-nAChR, demonstrating the potential for selective imaging of this receptor subtype (Pomper et al., 2005).

Synthesis and Bioactivity of Novel Compounds

Synthesis of Benzamide Derivatives : Research into the synthesis of benzamide derivatives and their metal complexes has led to insights into their structural features, stability, and potential bioactivities. These studies are crucial for developing novel compounds with specific pharmacological properties (Khatiwora et al., 2013).

Future Directions

The compound has shown high antiviral activity combined with low cytotoxicity, making it a valuable starting point for the development of new pan-coronaviral inhibitors . Given the remarkable zoonotic potential of coronaviruses and the major impact of infections caused by these viruses on human health and the global economy, there is an urgent need to develop broadly acting antivirals that are effective against previously known and newly emerging coronaviruses .

properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEQUIRZHDYOIX-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017103
Record name (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(3R)-1-azabicyclo(2.2.2)oct-3-yl-4-chloro-, hydrochloride (1:1)

CAS RN

123464-89-1
Record name Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123464-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PNU-282987
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123464891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-282987
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810P1694K2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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